Product packaging for ZINC ANTIMONIDE 99.9per cent(Cat. No.:CAS No. 12039-40-6)

ZINC ANTIMONIDE 99.9per cent

Cat. No.: B1143887
CAS No.: 12039-40-6
M. Wt: 439.69
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Description

Contextual Significance in Intermetallic Compound Research

As a semiconducting intermetallic compound, zinc antimonide holds a position alongside other notable materials like indium antimonide, aluminum antimonide, and gallium antimonide. heegermaterials.comvizagchemical.com Its properties, which are intermediate between those of an alloy and a salt, make it a fascinating subject for scientific investigation. azom.com The study of zinc antimonide is part of a broader effort to understand and utilize the unique electronic and thermal properties of intermetallic compounds for various technological applications. ontosight.ai

The synthesis of high-purity zinc antimonide is a critical aspect of its research. Methods range from heating zinc and antimony together to more advanced techniques like solvochemical activation of elemental powders and one-pot chemical synthesis of nanoparticles. azom.comacs.orgoup.com These methods aim to produce highly crystalline, single-phase materials, which are essential for reliable and high-performance applications. acs.orgacs.org The ability to create nanocrystalline forms of ZnSb, with particle sizes in the range of 15-20 nm, opens up new avenues for research into nanostructured materials. acs.org

Overview of Primary Research Domains for Zinc Antimonide Systems

The unique properties of zinc antimonide have led to its investigation across several key research domains. heegermaterials.comazom.comontosight.ai These include:

Thermoelectrics: Zinc antimonide is a promising material for thermoelectric applications, which involve the conversion of heat into electricity and vice versa. heegermaterials.comontosight.ai Its low thermal conductivity is a particularly valuable characteristic for thermoelectric devices. bohrium.comaps.org Research in this area focuses on optimizing its thermoelectric figure of merit (ZT) through various strategies, including doping and nanostructuring. aps.orgnasa.gov

Semiconductors: With its inherent semiconductor properties, zinc antimonide is a component in various electronic devices. heegermaterials.comazom.com It is used in the fabrication of transistors, which are fundamental building blocks of modern electronics. azom.comnih.gov

Infrared Detection: The material's ability to detect infrared radiation makes it suitable for use in infrared detectors and thermal imagers. heegermaterials.comazom.comnih.gov These devices have applications in night vision technology and other areas where "seeing" heat is necessary. kiddle.co

Thin-Film Technologies: Research is ongoing into the use of zinc antimonide in thin-film applications, including solar cells. heegermaterials.comkorvustech.com The development of thin-film solar cells is a significant area of research aimed at producing more flexible, lightweight, and cost-effective photovoltaic solutions. korvustech.com

The table below provides a summary of the key properties of Zinc Antimonide (ZnSb).

PropertyValueSource(s)
Chemical Formula ZnSb azom.com
Molar Mass 187.15 g/mol chemicalbook.com
Appearance Gray solid, silvery-white orthorhombic crystals wikipedia.orgazom.com
Density 6.33 g/cm³ wikipedia.orgazom.com
Melting Point 565 °C azom.com
Crystal Structure Orthorhombic wikipedia.orgazom.com
Band Gap 0.56 eV wikipedia.orgazom.com
Thermal Conductivity 10 - 20 W/(m·K) (Relatively low) heegermaterials.com

The following table lists the primary research domains and specific applications of Zinc Antimonide.

Research DomainSpecific ApplicationsSource(s)
Thermoelectrics Thermoelectric generators, Thermoelectric coolers heegermaterials.com
Semiconductors Transistors, Magnetoresistive devices heegermaterials.comazom.com
Infrared Technology Infrared detectors, Thermal imagers heegermaterials.comazom.comnih.gov
Photovoltaics Solar cells heegermaterials.com

Properties

CAS No.

12039-40-6

Molecular Formula

Sb2Zn3

Molecular Weight

439.69

Synonyms

ZINC ANTIMONIDE 99.9%

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Zinc Antimonide

Bulk Synthesis Techniques

Bulk synthesis methods are essential for producing large quantities of zinc antimonide necessary for thermoelectric generator applications. These techniques focus on achieving high density, phase purity, and desirable microstructures to optimize thermoelectric performance.

Melt Growth and Directional Solidification Approaches

Melt growth techniques involve the direct melting of constituent elements, zinc and antimony, in stoichiometric ratios within a sealed environment, often a quartz ampoule, to prevent oxidation and evaporation of the volatile elements. The molten mixture is then solidified to form the zinc antimonide compound.

Directional solidification is a refinement of this process that controls the cooling and crystallization of the material to produce ingots with aligned grains and reduced defects. By carefully managing the temperature gradient and the solidification rate, this method can enhance the thermoelectric properties of the resulting bulk material. For instance, single-phase zinc antimonide can be prepared by direct melting of the constituent elements, followed by a controlled solidification process.

Powder Metallurgy Routes

Powder metallurgy offers a versatile approach to synthesizing bulk zinc antimonide by consolidating powders. This route allows for greater control over the microstructure and can be used to create composite materials.

Mechanical Grinding and Ball Milling: These techniques are used to produce fine, homogeneous powders of zinc and antimony or their alloys. semanticscholar.org In mechanical grinding, powders are subjected to high-energy impacts, leading to repeated fracturing and cold welding of particles. Ball milling, a specific type of mechanical grinding, uses balls in a rotating container to mill the powders. These processes can be used to create nanocrystalline powders, which can then be consolidated. For example, single-phase zinc antimonide (ZnSb) has been successfully prepared using a mechanical grinding process on source ingots made by direct melting. semanticscholar.org

Spark Plasma Sintering (SPS): This is a rapid consolidation technique that uses pulsed direct current and uniaxial pressure to sinter powders. paradim.org The process involves generating spark plasma between the powder particles, which cleans the particle surfaces and enhances diffusion, leading to densification at lower temperatures and shorter times compared to conventional methods. pan.plyoutube.com SPS is particularly effective for metastable phases like β-Zn4Sb3, as the fast heating rate can prevent phase separation. researchgate.net However, studies have shown that the direct current in SPS can cause migration of highly mobile zinc atoms, potentially leading to phase heterogeneity in the sintered pellet. researchgate.netaip.org

The following table summarizes the key parameters of the Spark Plasma Sintering (SPS) process:

ParameterDescriptionTypical Range
Heating Rate The rate at which the temperature of the sample is increased.10 to 100 °C per minute, but can be higher. youtube.com
Sintering Temperature The maximum temperature reached during the sintering process.Varies depending on the material. For Zn4Sb3, a temperature of 673 K has been used. aip.org
Holding Time The duration for which the sample is held at the sintering temperature.Typically a few minutes. For Zn4Sb3, a holding period of 10 minutes has been reported. aip.org
Applied Pressure The uniaxial pressure applied to the powder compact during sintering.Can be varied, with pressures up to 100 MPa used for Zn4Sb3. aip.org
Atmosphere The gaseous environment in the sintering chamber.Typically vacuum or an inert gas like Argon. paradim.org

Hot Extrusion as a Scaled-Up Production Method

Hot extrusion is a promising method for the large-scale production of high-quality zinc antimonide thermoelectric materials. mdpi.com This technique involves forcing a heated billet of the material through a die to produce a product with a uniform cross-section. It can be used as an alternative powder consolidation technique and has been successfully employed for other thermoelectric materials. mdpi.com Research has demonstrated that hot extrusion can produce high-purity, high-density ZnSb with good mechanical strength suitable for further processing. mdpi.comresearchgate.net The process parameters, such as extrusion temperature and ratio, are optimized to achieve the desired material properties. mdpi.com This method shows great potential for scaling up production from grams to kilograms. mdpi.com

Low-Dimensional Material Fabrication

The fabrication of low-dimensional zinc antimonide materials, such as thin films and nanostructures, is driven by the potential to enhance thermoelectric performance through quantum confinement effects and phonon scattering at interfaces.

Thin Film Deposition Techniques

Thin films of zinc antimonide are crucial for micro-scale thermoelectric devices. Various deposition techniques are employed to grow these films on different substrates.

Magnetron Co-sputtering: This physical vapor deposition technique involves bombarding zinc and antimony targets with energetic ions in a vacuum chamber. The sputtered atoms then deposit onto a substrate to form a thin film. By controlling the power supplied to each target, the composition of the film can be precisely controlled. Direct current magnetron co-sputtering has been used to deposit zinc antimonide thin films on glass substrates at room temperature, followed by annealing to crystallize the desired phase. researchgate.net

Pulsed Laser Deposition (PLD): In this technique, a high-power pulsed laser beam is used to ablate a target material (in this case, zinc antimonide or a composite of zinc and antimony) in a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a substrate. proquest.comnanovation.com PLD offers excellent control over film stoichiometry and is known for producing high-quality crystalline films. cityu.edu.hk It is a versatile method for growing thin films of various materials, including zinc oxide, a related compound. proquest.comnanovation.com

The following table outlines the parameters for the deposition of Sb-doped ZnO thin films using Pulsed Laser Deposition (PLD):

ParameterValue/Range
Laser Type KrF* excimer laser
Laser Fluence 1 J/cm² proquest.com
Substrate Temperature 200 °C proquest.com
Background Pressure 10⁻⁶ mbar proquest.com
Substrate c-cut Al₂O₃ proquest.com

Control of Purity and Stoichiometry

The functional properties of zinc antimonide are critically dependent on its phase purity and stoichiometry. The Zn-Sb system is complex, featuring several intermetallic compounds such as ZnSb, Zn₄Sb₃, and Zn₃Sb₂. wikipedia.org Achieving a specific, single-phase compound with high purity is a significant challenge in its synthesis and fabrication.

Purity Control: The purity of the final zinc antimonide compound begins with the quality of the precursor materials, primarily zinc and antimony. Achieving high-purity zinc (e.g., 99.9%) often involves hydrometallurgical and electrolytic processes designed to remove undesirable elemental impurities. core.ac.ukgreenspec.co.uk Common impurities in zinc production include lead (Pb), cadmium (Cd), iron (Fe), and copper (Cu), which can significantly alter the electronic and thermal properties of the final semiconductor material. greenspec.co.ukroxia.com

Methods for purifying zinc solutions before electrolysis include:

Precipitation: Adjusting the pH of the zinc-containing solution can selectively precipitate certain metal contaminants as hydroxides or other insoluble compounds. roxia.com

Cementation: Adding zinc dust to the solution can remove more noble metal impurities. greenspec.co.uk

Solvent Extraction: This method can be used to separate impurities from the zinc solution.

During synthesis, contamination from the reaction environment, such as the crucible or atmosphere, must be minimized. Techniques like using high-purity quartz ampoules and performing reactions under a high vacuum or inert atmosphere are common practices to prevent oxidation and the introduction of other contaminants. google.com For instance, the interaction between Zinc Oxide (ZnO) and Antimony Sulfide (B99878) (Sb₂S₃) has been studied as a way to remove oxygen-containing impurities from zinc sulfide, a related process that highlights the importance of controlling atmospheric components. pnu.edu.ua

Stoichiometry Control: Controlling the precise ratio of zinc to antimony is crucial for obtaining the desired phase (e.g., ZnSb or Zn₄Sb₃). The final stoichiometry is highly sensitive to the synthesis or deposition parameters.

In thin-film deposition techniques like magnetron sputtering, the stoichiometry of the film can be controlled by adjusting process parameters:

Target Composition: Using a target with a specific stoichiometry (e.g., Zn₄Sb₃) is a common starting point. scientific.net

Sputtering Power and Pressure: Altering the sputtering power and working pressure can influence the deposition rates of zinc and antimony differently, thereby affecting the film's final composition. scientific.net

Substrate Temperature: The temperature of the substrate can affect the sticking coefficients and surface mobility of the depositing atoms, which can lead to compositional changes. For the related compound Zinc Sulfide (ZnS), substrate temperature has been shown to be a key factor in achieving a stoichiometric film, with higher temperatures sometimes leading to the re-evaporation of the more volatile element. nih.gov

Annealing: Post-deposition annealing is often required to crystallize the film and achieve the desired phase. The annealing temperature and duration are critical parameters that can promote the formation of a specific stoichiometric compound. scientific.net

Chemical synthesis methods also offer pathways to control stoichiometry. A sol-gel process followed by vacuum annealing has been used to prepare Zn₄Sb₃, though it requires careful control of the reaction atmosphere to prevent phase-splitting or oxidation. google.com Similarly, solid-state reaction methods, used for compounds like zinc-doped antimony selenide, rely on precise weighing of high-purity precursors and controlled thermal processing to achieve the target composition. uobaghdad.edu.iq

Table 2: Methods for Stoichiometry Control in Zinc Antimonide Fabrication

Method Controllable Parameters Resulting Phase/Observation
RF Magnetron Sputtering Sputtering power, working pressure, target composition, annealing temperature. Can enhance the content of the ZnSb phase and improve crystallinity. scientific.net
Thin Film Deposition (General) Substrate temperature. Can influence the Zn/S ratio in ZnS films, indicating sensitivity of stoichiometry to temperature. nih.gov
Solid State Reaction Precursor weight ratios, annealing temperature, and duration. Allows for the preparation of polycrystalline powders with controlled doping and stoichiometry. uobaghdad.edu.iq

| Sol-Gel Method | Reaction atmosphere, annealing conditions. | Can produce nanostructures like Zn₄Sb₃ but requires stringent control to avoid oxidation. google.com |

Complex Crystallographic Structures and Phase Behavior of Zinc Antimonide

Polymorphism and Phase Transitions in Zinc Antimonide Systems (e.g., ZnSb, β-Zn₄Sb₃, α-Zn₄Sb₃, β-Zn₈Sb₇)

ZnSb: This compound adopts a stable orthorhombic crystal structure under ambient conditions, belonging to the space group Pbca. aps.orgmaterialsproject.org The structure is described as an arrangement of interconnected planar rhomboid rings of Zn₂Sb₂. aps.org First-principles calculations predict a pressure-induced phase transition from the orthorhombic to a tetragonal phase at 12.48 GPa/atom. arxiv.org

Zn₄Sb₃: This composition is particularly complex, exhibiting multiple polymorphs.

β-Zn₄Sb₃: Stable between 263 K and 765 K, this is the phase most recognized for its high thermoelectric figure of merit. northwestern.edu It possesses a hexagonal rhombohedral crystal structure (space group R-3c) characterized by significant disorder, with zinc atoms distributed over multiple crystalline and interstitial sites. northwestern.edumit.edunih.gov This inherent disorder contributes to its exceptionally low thermal conductivity, a desirable trait for thermoelectric materials. researchgate.netnih.gov The ideal stoichiometry of this phase is suggested to be closer to Zn₁₃Sb₁₀. nih.gov

α-Zn₄Sb₃: Below approximately 254 K, the disordered β-Zn₄Sb₃ undergoes a reversible phase transition to the more ordered α-Zn₄Sb₃ phase. acs.orgacs.org A further transition to a second low-temperature phase, α'-Zn₄Sb₃, can be detected below 235 K, which is believed to arise from a slight zinc deficiency. acs.orgacs.org

γ-Zn₄Sb₃: This phase is stable at temperatures above 765 K. northwestern.edu

β-Zn₈Sb₇: This is a metastable compound that can be synthesized as a bulk polycrystalline powder through high-temperature solid-state annealing followed by quenching. nih.govacs.org Single-crystal X-ray diffraction reveals a noncentrosymmetric orthorhombic structure belonging to the space group Pmn2₁. nih.govnih.gov Unlike the nanoparticulate form, this bulk phase melts incongruently at 825(5) K. nih.govacs.org Studies on thin films have identified an intermediate phase during crystallization from an amorphous state as a modified β-Zn₈Sb₇ structure. iucr.orgresearchgate.netnih.gov

CompoundPhaseCrystal SystemSpace GroupLattice Parameters (Å)Stability Range
ZnSb-OrthorhombicPbca (No. 61)a=6.20, b=7.74, c=8.10Stable at RT
Zn₄Sb₃α-Zn₄Sb₃---< 263 K
β-Zn₄Sb₃RhombohedralR-3c (No. 167)a=12.23, c=12.43263 K - 765 K
γ-Zn₄Sb₃---> 765 K
Zn₈Sb₇β-Zn₈Sb₇OrthorhombicPmn2₁ (No. 31)a=15.03, b=7.73, c=12.74Metastable

Table 1: Crystallographic data for various phases in the zinc antimonide system. Data compiled from multiple sources. nih.govaps.orgnorthwestern.edunih.goviastate.edu

Anisotropic Structural Characteristics and Crystallographic Orientation

The structural anisotropy of zinc antimonide compounds significantly influences their physical properties.

ZnSb: The orthorhombic structure of ZnSb leads to anisotropic properties. aps.org Theoretical calculations show that while the elastic properties exhibit relatively weak anisotropy, the electronic and optical properties vary with crystallographic orientation. aps.orgresearchgate.net For instance, the Hall mobility is highest for current along the c-axis and lowest along the b-axis. researchgate.net Similarly, direct optical transitions are dependent on the polarization of light relative to the crystallographic axes. researchgate.net Recent studies on two-dimensional ZnSb monolayers also reveal a hexagonal structure with strong in-plane anisotropy. researchgate.netuni-hannover.de

β-Zn₄Sb₃: The rhombohedral structure of β-Zn₄Sb₃ also implies anisotropic behavior, although it is often studied in polycrystalline form where these effects are averaged out. The fundamental layered nature of the structure, with Sb atoms forming distorted hexagonal-close-packed layers, is a source of this anisotropy. researchgate.net

In-Situ Structural Evolution Studies (e.g., X-ray diffraction, total scattering during annealing)

To understand the complex crystallization pathways and phase transitions, in-situ characterization techniques are invaluable. Combining in-situ X-ray diffraction (XRD) and X-ray total scattering with pair distribution function (PDF) analysis allows for real-time monitoring of structural changes during processes like annealing. iucr.orgiucr.org

Research Findings:

Advanced Electronic and Band Structure Engineering of Zinc Antimonide

Electronic Band Structure Calculations

The electronic band structure of zinc antimonide (ZnSb) reveals its semiconductor nature. Calculations employing density functional theory (DFT) consistently show an indirect band gap. aps.orgresearchgate.net However, the calculated value of this band gap can vary significantly depending on the computational method used. For instance, the Generalized Gradient Approximation (GGA) tends to underestimate the band gap, yielding values around 0.05 eV, which is considerably smaller than the experimental value of approximately 0.53 eV. aps.org More sophisticated methods, such as the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, provide a calculated indirect gap of 0.59 eV, which is in much better agreement with experimental findings of 0.61 eV. researchgate.net

The analysis of the band structure is often performed along high-symmetry lines in the Brillouin zone. researchgate.nettuwien.ac.at For zinc antimonide, which has an orthorhombic crystal structure, these high-symmetry points and the paths connecting them are crucial for identifying the valence band maximum (VBM) and the conduction band minimum (CBM), thus determining the nature and magnitude of the band gap. aps.orgyoutube.com The dispersion of the energy bands along these paths also provides insights into the effective masses of charge carriers and the anisotropy of the material's electronic properties. aps.org

Calculated Band Gap of Zinc Antimonide Using Different Methods

Computational MethodCalculated Band Gap (eV)Band Gap TypeReference
DFT-GGA (PBE)~0.05Indirect aps.org
TB-mBJ0.59Indirect researchgate.net
Experimental0.53 - 0.61Indirect aps.orgresearchgate.net

Density of States and Orbital Contributions

The total density of states (TDOS) and partial density of states (PDOS) provide a detailed picture of the electronic structure of zinc antimonide. aps.orgresearchgate.net The TDOS confirms the presence of a band gap at the Fermi level, characteristic of a semiconductor. researchgate.netresearchgate.net

Analysis of the PDOS reveals the specific contributions of different atomic orbitals to the electronic states. researchgate.netresearchgate.net The states at the top of the valence band, near the Fermi level, are predominantly composed of Sb-5p orbitals. researchgate.net This indicates that these orbitals play a key role in the hole conduction processes. The conduction band, on the other hand, shows sharp peaks which also have significant contributions from Sb-5p orbitals. researchgate.net

Interestingly, due to the specific crystal structure of ZnSb, which is built on interconnected Zn₂Sb₂ rhomboid rings, not all zinc or antimony atoms are electronically equivalent, even though they occupy the same Wyckoff positions. aps.org This leads to slight differences in the PDOS for crystallographically equivalent atoms, reflecting the nuanced electronic environment within the unit cell. aps.org The Fermi level in undoped zinc antimonide is located within the band gap, closer to the valence band, which is consistent with its intrinsic p-type nature. acs.org

Orbital Contributions to the Electronic States of Zinc Antimonide

Energy RegionDominant Orbital ContributionReference
Top of the Valence BandSb-5p researchgate.net
Conduction BandSb-5p researchgate.net

Carrier Type and Concentration Modulation

Zinc antimonide is intrinsically a p-type semiconductor. aps.orgacs.org This p-type conductivity is primarily attributed to the formation of zinc vacancies (VZn), which act as acceptor defects. aps.orgacs.org Ab initio calculations show that zinc vacancies have a low formation energy and are the most stable intrinsic point defects, leading to a significant concentration of holes. acs.org The presence of these negatively charged zinc defects effectively pins the Fermi level in the lower part of the band gap, ensuring p-type behavior. acs.org

The hole concentration in zinc antimonide can be modulated. For instance, annealing at elevated temperatures in an inert atmosphere has been shown to reversibly increase the hole concentration. nasa.gov Doping with elements like copper can also be used to control the hole concentration. nasa.gov However, achieving n-type conductivity in ZnSb has proven to be challenging. nasa.gov Attempts to dope (B7801613) with elements such as aluminum, selenium, or indium have not been successful in producing n-type material. nasa.gov This difficulty in achieving n-type doping is a common characteristic among Zintl antimonides. acs.org

Band Gap Modulation through Doping and Structural Variation

The band gap of zinc antimonide can be engineered through doping and structural modifications. Doping with certain elements can introduce new energy levels within the band gap or alter the host electronic structure, leading to a change in the band gap energy. researchgate.netyoutube.com For example, theoretical studies have investigated the influence of doping with sodium, potassium, and boron on the electronic properties of ZnSb. researchgate.net

Structural variations, such as reducing the material's dimensionality, can also significantly impact the band gap. For instance, theoretical calculations suggest that transitioning from bulk ZnSb to a monolayer can induce a shift from an indirect to a direct band gap. researchgate.net Similarly, the formation of different polytypes or the introduction of strain can be used to tune the electronic properties and the band gap. semanticscholar.orgacs.org Alloying with other compounds is another effective strategy for band gap engineering. ias.ac.in The ability to modulate the band gap is crucial for optimizing the performance of zinc antimonide in various applications, particularly in thermoelectrics, where a specific band gap is often required for optimal efficiency. mcmaster.caresearchgate.net

Functional Property Investigations in Zinc Antimonide Systems

Thermoelectric Transport Phenomena

The thermoelectric efficiency of a material is fundamentally governed by the interplay of its electrical conductivity, thermopower (Seebeck coefficient), and thermal conductivity. In zinc antimonide systems, these properties are complex and have been the subject of extensive investigation to optimize performance.

Electrical Conductivity Mechanisms

Zinc antimonide is an intrinsic p-type semiconductor, a characteristic attributed to the high stability of zinc vacancies which act as acceptors for charge carriers. aps.org Consequently, holes are the majority charge carriers that dictate its electrical properties. refractiveindex.info The mechanisms of charge transport are multifaceted and are significantly influenced by the material's microstructure, temperature, and the presence of dopants.

In polycrystalline or granular forms of ZnSb, interparticle boundary regions, which are often rich in defects, can create potential barriers and localized traps, complicating the charge transfer process. refractiveindex.info The electrical transport properties up to temperatures of 300–400 K are largely governed by an impurity band, which is believed to be related to the presence of native zinc defects. refractiveindex.info Above this temperature range, ZnSb begins to behave as an intrinsic conductor. refractiveindex.info

Table 1: Electrical Properties of Zinc Antimonide


MaterialConditionPropertyValueReference
ZnSbPolycrystalline ParticlesResistivity (ρ)~0.221 Ω·cm researchgate.net
ZnSbPristineHole Concentration (n_H) at 300 K3.6 x 10¹⁸ cm⁻³ nasa.gov
Zn₀.₉₄Sb6 mol% Zn-deficientHole Concentration (n_H) at 300 K3.4 x 10¹⁹ cm⁻³ nasa.gov
ZnSbPristineElectrical Conductivity (σ) at 300 K1.80 x 10⁴ S·m⁻¹ nasa.gov
Zn₀.₉₄Sb6 mol% Zn-deficientElectrical Conductivity (σ) at 300 K7.57 x 10⁴ S·m⁻¹ nasa.gov
ZnSb0.5% Ag-dopedHole Concentration (n_H)~4.5 x 10¹⁹ cm⁻³ researchgate.net

Thermopower (Seebeck Coefficient) Anisotropy and Temperature Dependence

The Seebeck coefficient (S) is a direct measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material. For ZnSb, the consistently positive value of the Seebeck coefficient confirms its p-type semiconducting nature, where holes are the dominant charge carriers. nist.gov

Early studies on single-crystal samples of ZnSb indicated that the Seebeck coefficient is isotropic, showing no significant directional dependence. nasa.gov However, more recent theoretical calculations suggest the possibility of anisotropic components in the thermoelectric power factor, which is directly related to the Seebeck coefficient. refractiveindex.info

Doping has a pronounced effect on the Seebeck coefficient. At low concentrations, dopants like copper can introduce an impurity band that may degrade the Seebeck coefficient. skku.edu Similarly, silver doping has been found to significantly reduce the thermopower. refractiveindex.info This highlights the delicate balance required when doping to optimize the power factor (S²σ), as enhancements in electrical conductivity can sometimes be offset by reductions in the Seebeck coefficient.

Table 2: Seebeck Coefficient of Zinc Antimonide


MaterialConditionTemperature (K)Seebeck Coefficient (μV/K)Reference
ZnSbUndoped400284 researchgate.net
β-Zn₈Sb₇-400275 researchgate.net
ZnSb Thin FilmAnnealed~300-475Increases from ~125 to ~225 refractiveindex.info

Thermal Conductivity Reduction Strategies (e.g., phonon scattering, low group velocity, nanostructuring)

A low thermal conductivity (κ) is essential for a high thermoelectric figure of merit, as it helps maintain the temperature gradient required for voltage generation. Zinc antimonide is advantageous in this regard due to its inherently low lattice thermal conductivity. scientific.net The primary component of heat transport in semiconductors is through lattice vibrations, or phonons. Therefore, strategies to lower thermal conductivity focus on impeding phonon propagation.

Several key strategies have been proven effective for reducing thermal conductivity in ZnSb:

Phonon Scattering: Introducing features into the crystal lattice that scatter phonons is the most common approach.

Point Defect Scattering: Creating vacancies or substituting atoms in the lattice (alloying) introduces mass and strain-field fluctuations that effectively scatter short-wavelength phonons. Inducing zinc deficiency is a powerful method to create point defects that markedly lower lattice thermal conductivity. researchgate.netresearchgate.net Alloying the zinc sites with cadmium has also been shown to induce strong point defect scattering. aps.org

Nanostructuring and Boundary Scattering: By reducing the grain size of the material to the nanoscale, a high density of grain boundaries is created. These boundaries are highly effective at scattering mid-to-long wavelength phonons. skku.edu Techniques like ball-milling can produce nanostructured powders that, when consolidated, result in polycrystalline samples with significantly lower thermal conductivity than their single-crystal counterparts. scientific.net Composite engineering, such as dispersing γ-Al2O3 nano-inclusions within the ZnSb matrix, also enhances phonon scattering at interfaces. researchgate.net

Intrinsic Vibrational Properties: The fundamental structure of ZnSb contributes to its low thermal conductivity.

Low Group Velocity: The speed at which phonons travel through the lattice, known as the group velocity, is characteristically low in ZnSb, which inherently limits heat transport. researchgate.net

Phonon Mode Coupling: The presence of low-energy optical phonon modes that interact and couple efficiently with acoustic phonons is another mechanism that helps to suppress thermal conductivity. skku.eduresearchgate.net These unique vibrational properties are thought to arise from the complex chemical bonding in ZnSb, which features multicenter bonded rhomboid ring structures (Zn₂Sb₂). researchgate.net

Table 3: Thermal Conductivity of Zinc Antimonide


Material FormConditionTemperatureThermal Conductivity (W·m⁻¹·K⁻¹)Reference
Single Crystal-Room Temp.3.0 - 4.0 aps.org
PolycrystallineDoped/NanostructuredRoom Temp.< 2.0 aps.org
Pristine ZnSb-673 K2.29 nasa.gov
Zn₀.₉₄Sb6 mol% Zn-deficient673 K1.41 nasa.gov

Figure of Merit (zT) Optimization and Performance Benchmarking

Optimization of zT in zinc antimonide is a complex challenge due to the interdependent nature of these transport properties. The primary strategy involves tuning the charge carrier (hole) concentration to an optimal level, typically through doping or creating native defects.

Dopant-Free Optimization: A highly effective method for improving the zT of ZnSb is the intentional creation of zinc vacancies. This dopant-free approach synergistically enhances performance by increasing the hole concentration (boosting electrical conductivity) while simultaneously introducing point defects that scatter phonons (reducing thermal conductivity). researchgate.net Research has demonstrated that a sample with a 6 mol% zinc deficiency can achieve a high zT of approximately 0.8 at 673 K, a significant improvement over pristine ZnSb. researchgate.net

Nanostructuring: As a method to significantly reduce thermal conductivity, nanostructuring has been reported to increase the zT of ZnSb to values approaching 1. skku.edu

When benchmarked against related compounds, ZnSb is often compared to β-Zn₄Sb₃. The β-Zn₄Sb₃ phase exhibits a higher peak zT of around 1.3, primarily due to its exceptionally low thermal conductivity. skku.eduresearchgate.net However, β-Zn₄Sb₃ suffers from structural instability and phase transitions in the operating temperature range. skku.edu Orthorhombic ZnSb, being more stable, presents a more robust and practical alternative, and ongoing optimization efforts continue to close the performance gap. skku.edu

Table 4: Figure of Merit (zT) of Zinc Antimonide Systems


MaterialConditionTemperature (K)Peak zT ValueReference
p-type ZnSbEarly Doped Samples~600~0.6 skku.edu
p-type ZnSbCu/Sn Doped (Projected)7000.75 aps.org
Zn₀.₉₄Sb6 mol% Zn-deficient673~0.8 nasa.gov
ZnSbNanostructured-~1.0 skku.edu
β-Zn₄Sb₃Benchmark670~1.3 scientific.net

Advanced Optical Responses

The optical properties of zinc antimonide are crucial for potential applications in optoelectronic devices and provide fundamental insights into its electronic band structure.

Complex Dielectric Function and Absorption Characteristics

The interaction of ZnSb with electromagnetic radiation is described by its complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). Due to its orthorhombic crystal structure, the optical properties of ZnSb are anisotropic, meaning they depend on the polarization of light relative to the crystal axes. scientific.net

The real part of the dielectric function, ε₁(ω) , is related to the refractive index of the material. Theoretical calculations provide static (zero-frequency) values for ε₁(0) of 22.11, 17.95, and 18.63 for light polarized along the x, y, and z axes, respectively. scientific.net The corresponding static refractive index values are 4.7, 4.2, and 4.3. scientific.net

The imaginary part of the dielectric function, ε₂(ω) , is directly related to the material's ability to absorb light. The onset of absorption, or the absorption edge, corresponds to the optical band gap. Peaks in the ε₂(ω) spectrum represent electronic interband transitions from occupied states in the valence band to unoccupied states in the conduction band. scientific.net

The absorption characteristics of ZnSb have been studied both experimentally and theoretically. Optical absorption measurements on single crystals reveal the presence of both indirect and direct electronic transitions. aps.org

Indirect Transitions: An indirect bandgap is observed with an onset that depends on temperature, starting at approximately 0.50 eV at 300 K and increasing to 0.61 eV at 4.2 K. aps.org This transition is independent of the light's polarization. aps.org

Direct Transitions: At higher photon energies, direct transitions occur, and their onset energy is dependent on the polarization of the incident light. aps.org

The absorption coefficient, which quantifies how far light of a particular energy can penetrate the material before being absorbed, can be derived from the dielectric function. The extinction coefficient, which is the imaginary part of the complex refractive index, shows a maximum at 2.7 eV, indicating strong absorption in that region of the visible spectrum. scientific.net

Table 5: Calculated Static Optical Properties of Zinc Antimonide


PropertyPolarization (E-field)ValueReference
Static Dielectric Constant (ε₁(0))Parallel to x-axis22.11 aps.org
Parallel to y-axis17.95 aps.org
Parallel to z-axis18.63 aps.org
Static Refractive Index (n(0))Parallel to x-axis4.7 aps.org
Parallel to y-axis4.2 aps.org
Parallel to z-axis4.3 aps.org

Compound Reference Table

Table 6: List of Chemical Compounds

Refractive Index, Extinction Coefficient, and Reflectivity Studies

The optical properties of Zinc Antimonide (ZnSb) have been characterized through both experimental measurements and computational studies. These investigations focus on parameters such as the refractive index (n), which describes how light propagates through the material; the extinction coefficient (k), which quantifies the absorption of light; and reflectivity (R), which measures the fraction of light reflected from the surface.

Computational analyses, often employing Density Functional Theory (DFT), have calculated these optical properties over a broad energy range of incident electromagnetic radiation, typically from 0 to 14 eV, which encompasses the infrared, visible, and ultraviolet spectra. nih.govvcu.eduarxiv.org These theoretical studies provide a detailed understanding of the material's response to light across different frequencies. One experimental data point reports the refractive index of Zinc Antimonide to be approximately 4.7. jkcs.or.kr

Theoretical models show that the absorption of light begins at energies around 0.5 eV, which is consistent with the material's semiconducting nature. arxiv.org The reflectivity of ZnSb has been shown to have prominent features, with computational studies identifying notable peaks centered around 4 eV and 6 eV, corresponding to direct inter-band electronic transitions. arxiv.org

Below is a summary of key optical parameters for Zinc Antimonide based on available research findings.

Table 1: Optical Properties of Zinc Antimonide (ZnSb)

Property Value / Range Method
Refractive Index (n) 4.7 Experimental jkcs.or.kr
Calculated Energy Range 0 - 14 eV Computational (DFT) nih.govarxiv.org
Absorption Onset ~0.5 eV Computational arxiv.org

Optical Anisotropy and Polarization Sensitivity

Zinc Antimonide crystallizes in an orthorhombic structure, which inherently lacks the high degree of symmetry found in cubic crystals. This structural characteristic leads to anisotropy, where physical properties, including optical response, vary depending on the direction of measurement.

Theoretical investigations into the optical properties of ZnSb have confirmed its anisotropic nature. arxiv.org By calculating the optical functions for different polarizations of the incident electric field—specifically, along the three principal crystallographic axes (x, y, and z)—studies have demonstrated that the material's response to light is direction-dependent. arxiv.org

For instance, the calculated reflectivity and energy loss spectra show distinct differences for light polarized along each axis (E//x, E//y, and E//z). arxiv.org This variance indicates that the absorption and reflection of light by a ZnSb crystal will change based on its orientation relative to the incident light's polarization vector. While direct experimental quantification of polarization sensitivity for pure ZnSb is not extensively detailed in the available literature, the computational results grounded in its crystal structure provide strong evidence of its optical anisotropy. This intrinsic property is a direct consequence of its non-cubic lattice structure. researchgate.net

Magnetic Behavior and Transitions

Pauli Magnetic Susceptibility and Non-Magnetic Character

Further confirmation of its non-magnetic character comes from computational materials science databases, which report a calculated magnetic moment of 0.00 µB per formula unit (f.u.) for ZnSb. youtube.com This absence of a net magnetic moment is expected for a semiconductor where electrons are typically paired in bonding orbitals, leaving no unpaired electron spins to generate a spontaneous magnetic ordering.

Induction of Magnetism through Functionalization

While pure Zinc Antimonide is intrinsically non-magnetic, magnetism can potentially be induced through a process known as functionalization, most commonly via doping with transition metal elements. This strategy is widely explored in the field of diluted magnetic semiconductors (DMS). By introducing atoms with unpaired d-shell electrons, such as iron, manganese, or cobalt, into the ZnSb host lattice, localized magnetic moments can be created. nih.govresearchgate.netmdpi.com

The principle relies on substituting a small fraction of the non-magnetic zinc atoms with magnetic transition metal ions. If these dopant ions can interact with each other through the host semiconductor lattice, a long-range magnetic ordering (such as ferromagnetism) may be established. The effectiveness of this approach depends on the type of dopant, its concentration, and its interaction with the host material's charge carriers. nih.govvcu.edu Although this is a common method for inducing magnetism in other zinc-based semiconductors like Zinc Oxide (ZnO) and Zinc Sulfide (B99878) (ZnS), specific experimental success in creating a ferromagnetic Zinc Antimonide compound via this method requires further dedicated investigation. researchgate.netmdpi.com

Magnetic Interactions in Related Zinc Antimonide Compounds

Examining compounds structurally or compositionally related to ZnSb provides insight into the types of magnetic interactions that can occur in the broader zinc-antimony materials system.

One closely related compound is β-Zn₄Sb₃ . Like ZnSb, pure β-Zn₄Sb₃ is not known for strong magnetic properties and is primarily studied for its excellent thermoelectric performance. northwestern.edu Its complex crystal structure, however, allows for various doping strategies that could influence its magnetic behavior.

More complex alloys containing zinc and antimony reveal a range of magnetic phenomena. For example, in the Mn₂₋ₓZnₓSb system, the magnetic properties are highly tunable with the composition (x). researchgate.net This material exhibits a rich magnetic phase diagram, including transitions between different magnetic orderings (e.g., ferrimagnetic) as a function of temperature and zinc concentration. researchgate.net This demonstrates that the introduction of a magnetic element like manganese can lead to strong and complex magnetic interactions within a Zn-Sb-based crystal lattice.

Similarly, studies on Heusler alloys like Ni-Mn-Sb show ferromagnetic properties with Curie temperatures above room temperature. researchgate.net The magnetic coupling in these systems can be manipulated, with some compositions exhibiting paramagnetic behavior with antiferromagnetic short-range correlations. researchgate.net These examples from related alloy systems underscore that while pure ZnSb is non-magnetic, the combination of zinc and antimony within a lattice can mediate a variety of magnetic interactions when a third, magnetic element is introduced.

Nanostructured and Low Dimensional Zinc Antimonide Systems

Synthesis and Characterization of Nanoparticulate Forms

The synthesis of nanoscale zinc antimonides has been achieved through various methods, with a focus on producing highly crystalline, single-phase nanoparticles. One effective approach is a low-temperature solvochemical method utilizing activated powders of elemental zinc and antimony. This technique involves reactions at temperatures between 275-300 °C, yielding nanoparticles of important thermoelectric phases like Zn₄Sb₃ and ZnSb.

Characterization of these nanoparticulate forms is conducted using a suite of analytical techniques. X-ray powder diffraction (XRD) is employed to confirm the crystal structure and phase purity of the synthesized nanoparticles. Transmission electron microscopy (TEM) provides direct visualization of the particle size and morphology. Thermal analysis techniques are used to investigate their thermal stability and phase transitions.

Research findings indicate that this solvochemical synthesis can produce nc-Zn₄Sb₃ particles with sizes ranging from 50-70 nm and nc-ZnSb particles with sizes of 15-20 nm. A crucial discovery is the metastability of nanocrystalline Zn₄Sb₃, which undergoes exothermic decomposition into the zinc-poorer ZnSb phase at temperatures around 196 °C in an open system. This suggests that at the nanoscale, Zn₄Sb₃ is not stable at room temperature, a significant consideration for potential applications. Calorimetric studies have also shown an increased heat capacity for nanocrystalline Zn₄Sb₃ compared to the bulk material.

Synthesis and Properties of Zinc Antimonide Nanoparticles
Nanoparticle PhaseSynthesis TemperatureResulting Particle SizeKey Characteristics
nc-Zn₄Sb₃275 °C50-70 nmMetastable; decomposes at 196 °C.
nc-ZnSb300 °C15-20 nmFormed from the decomposition of nc-Zn₄Sb₃ at higher synthesis temperatures.

Properties of Thin Films and Multilayers

Zinc antimonide thin films are a key area of research, particularly for thermoelectric applications. These films can be fabricated using techniques such as co-sputtering and ion beam sputtering deposition. The properties of the resulting films are highly dependent on the deposition parameters and subsequent post-deposition annealing treatments.

As-deposited zinc antimonide films are typically amorphous. Upon annealing, they undergo a structural evolution, crystallizing into various phases. In-situ X-ray diffraction studies have monitored this process, revealing a transition from an amorphous state to an intermediate crystalline phase, and finally to the stable ZnSb phase at temperatures up to 573 K. One identified intermediate phase is a modified β-Zn₈Sb₇ structure. The final phase composition can be controlled by the initial stoichiometry of the film and the annealing temperature. For instance, annealing at 375 °C can produce films where the main component is ZnSb, which achieved a maximum power factor of 0.4 Wm⁻¹K⁻² at a measurement temperature of 275 °C.

The thermoelectric properties of these thin films are promising, with some exhibiting large power factor values that are comparable to the best-reported results for bulk zinc antimonide materials. Both ZnSb and Zn₄Sb₃ films have demonstrated good thermal stability up to 573 K. The ability to control the phase and composition, for example by adjusting the Zn and Sb content in the sputtering target, allows for the tuning of the film's thermoelectric performance.

Properties of Zinc Antimonide Thin Films
Deposition MethodAnnealing ConditionsResulting PhasesNoteworthy Property
Co-sputteringAnnealed up to 573 KAmorphous -> Intermediate (modified β-Zn₈Sb₇) -> ZnSbStructural evolution monitored by in-situ XRD.
Ion Beam SputteringAnnealed at 375 °CMainly ZnSbMaximum power factor of 0.4 Wm⁻¹K⁻² achieved.
Co-sputteringAnnealed at 573 KSingle-phase Zn₄Sb₃PF values comparable to bulk materials.

Two-Dimensional (2D) Monolayers and Surface Functionalization

The exploration of zinc antimonide at the ultimate limit of thickness—a two-dimensional (2D) monolayer—has been undertaken through theoretical studies. Density functional theory (DFT) simulations have been used to predict the structural, electronic, and mechanical features of a sp²-hybridized honeycomb ZnSb monolayer (ML-ZnSb) and its bilayer counterpart (BL-ZnSb).

These simulations predict that a ZnSb monolayer would possess an anisotropic hexagonal structure. In stark contrast to its bulk semiconducting nature, ML-ZnSb is predicted to be a ferromagnetic metal. The bilayer form, BL-ZnSb, is predicted to be composed of covalently bonded, shifted ZnSb layers, resulting in a non-magnetic, indirect band gap semiconductor. The predicted in-plane stiffness of the monolayer is among the lowest of all known 2D materials, though this is significantly enhanced in the bilayer due to interlayer chemical bonding.

Surface functionalization involves modifying the surface of a material to enhance its properties or add new functionalities. For 2D materials, this can be achieved through covalent bonding or non-covalent interactions. While extensive experimental research on the surface functionalization of ZnSb monolayers is still emerging, the large surface-to-volume ratio inherent in these 2D structures makes them prime candidates for such modifications. Functionalization could potentially be used to tune their electronic properties, improve stability, and interface them with other materials for novel device applications.

Predicted Properties of 2D Zinc Antimonide Systems
PropertyMonolayer (ML-ZnSb)Bilayer (BL-ZnSb)
StructureAnisotropic hexagonalCovalently bonded, shifted layers
Magnetic PropertyFerromagneticNon-magnetic
Electronic PropertyMetallicIndirect band gap semiconductor

Quantum Confinement Effects in Low-Dimensional Structures

When the dimensions of a material are reduced to a scale comparable to the de Broglie wavelength of its electrons (typically in the 1-100 nm range), quantum confinement effects become prominent. This confinement leads to the quantization of energy levels, fundamentally altering the material's electronic and optical properties from those of its bulk form.

In low-dimensional zinc antimonide structures, such as the nanoparticles (15-20 nm) and thin films discussed previously, the motion of electrons is constrained. This restriction is expected to modify the electronic band structure. For example, a continuous band of energy states found in the bulk material can split into discrete, quantized energy levels in a nanoparticle or quantum dot.

The consequence of quantum confinement is a size-dependent band gap. As the size of the nanoparticle or the thickness of the film decreases, the band gap energy is expected to increase. This phenomenon allows for the tuning of properties, such as the optical absorption and emission spectra, simply by controlling the crystal size. While specific studies detailing the quantum confinement-induced band structure evolution in zinc antimonide are a developing field, the principles observed in other materials with strong spin-orbit coupling, like antimony (Sb) thin films, demonstrate the potential for significant property modulation. In Sb, quantum confinement is predicted to drive a topological phase transition from a semimetal to a topological insulator as the material approaches the 2D limit. Similar dramatic electronic alterations could be anticipated in precisely engineered low-dimensional zinc antimonide systems.

Defect Chemistry and Impurity Engineering in Zinc Antimonide

Intrinsic Point Defects and Formation Energies

Intrinsic point defects are imperfections in the crystal lattice that exist even in pure, undoped zinc antimonide. These defects, which include vacancies (missing atoms) and interstitials (atoms in non-lattice sites), play a dominant role in determining the material's baseline electrical characteristics.

Detailed Research Findings: Theoretical and experimental studies have consistently shown that zinc vacancies (VZn) are the most prevalent and energetically favorable intrinsic point defects in the ZnSb lattice. bohrium.comresearchgate.net The formation of these vacancies is a key factor behind the material's inherent p-type conductivity. arxiv.org First-principles calculations indicate that the zinc vacancy has the lowest formation energy among all possible native point defects. arxiv.org Specifically, the doubly negatively charged zinc vacancy (VZn2-) is the most stable state near the valence band, with a calculated formation energy of approximately 0.25 to 0.4 eV. arxiv.org

An activation energy of 0.4 eV has been associated with the formation of zinc vacancies, which can be created by the evaporation of zinc at elevated temperatures (e.g., annealing at 400 °C). bohrium.comresearchgate.net This process leads to a zinc-deficient stoichiometry (Zn1-xSb), which directly increases the concentration of hole charge carriers. researchgate.netrsc.org The concentration of these vacancies can be manipulated through synthesis conditions and post-processing treatments like annealing, allowing for a degree of "self-doping." bohrium.comrsc.org

Table 7.1: Key Intrinsic Point Defects in Zinc Antimonide This table summarizes the primary native defects in ZnSb and their fundamental properties based on computational and experimental studies.

Defect TypeNotationCharge StateFormation EnergyRole in ZnSb
Zinc VacancyVZnNeutral (0), -1, -2Low (0.25 - 0.4 eV for VZn2-) researchgate.netarxiv.orgDominant acceptor defect; primary source of intrinsic p-type conductivity. bohrium.comarxiv.org
Antimony VacancyVSb-Higher than VZnGenerally not a dominant defect.
Zinc InterstitialZni-Higher than VZnGenerally not a dominant defect.
Antimony InterstitialSbi-Higher than VZnGenerally not a dominant defect.
Zinc AntisiteZnSb-Higher than VZnGenerally not a dominant defect.
Antimony AntisiteSbZn-Higher than VZnGenerally not a dominant defect.

Influence of Defects on Charge Carrier Transport and Type

The concentration and type of charge carriers (electrons or holes) are critical parameters that dictate the electrical conductivity and Seebeck coefficient of a thermoelectric material. In zinc antimonide, intrinsic defects are the primary drivers of its charge transport characteristics.

Detailed Research Findings: The low formation energy of zinc vacancies makes them abundant in the crystal structure. researchgate.net Each zinc vacancy acts as an acceptor, meaning it can attract two electrons from the valence band to satisfy local charge neutrality, which is equivalent to creating two free positive charge carriers (holes) in the valence band. arxiv.org This process effectively "pins" the Fermi level to the lower part of the band gap, ensuring that undoped or nominally pure ZnSb consistently exhibits p-type behavior. researchgate.net

The concentration of these intrinsic defects directly correlates with the hole carrier concentration. For instance, in pristine ZnSb, the hole concentration at room temperature can be around 3.6 x 1018 cm-3. rsc.org By intentionally creating a 6 mol% zinc deficiency (Zn0.94Sb), the hole concentration can be significantly boosted to 3.4 x 1019 cm-3. rsc.org This increase in carrier concentration leads to a corresponding enhancement in electrical conductivity, which rises from 1.80 x 104 S·m-1 in stoichiometric ZnSb to 7.57 x 104 S·m-1 in the Zn-deficient sample. rsc.org However, while increasing carrier concentration is beneficial for electrical conductivity, it can also affect carrier mobility through increased scattering.

Table 7.2: Effect of Zinc Vacancy Concentration on Carrier Properties This interactive table shows how increasing the concentration of zinc vacancies in Zn1-xSb impacts key charge transport parameters at room temperature.

Zn Vacancy (x)Hole Concentration (cm-3)Electrical Conductivity (S·m-1)
03.6 x 1018 rsc.org1.80 x 104 rsc.org
0.01--
0.03--
0.063.4 x 1019 rsc.org7.57 x 104 rsc.org

Extrinsic Doping Strategies

To further optimize the carrier concentration beyond what is achievable with intrinsic defects, extrinsic doping—the intentional introduction of foreign impurity atoms—is employed. The choice of dopant is critical, as it must effectively substitute into the lattice and donate the desired charge carriers without forming compensating defects or secondary phases.

Detailed Research Findings: Several elements have been investigated as p-type dopants in ZnSb to increase the hole concentration.

Silver (Ag): Ag has proven to be a highly effective p-type dopant. An optimal doping level near 0.5 at.% Ag can decrease the electrical resistivity by an order of magnitude. uni-augsburg.de It is believed that Ag substitutes for Zn, acting as an acceptor.

Copper (Cu): Doping with Cu on the Zn site is another effective strategy to modulate hole concentration. A 1% Cu substitution (Zn0.99Cu0.01Sb) can significantly enhance the power factor and achieve a high figure of merit (ZT). korea.ac.kr

Nickel (Ni): Ni substitution on the Zn site also acts as a p-type dopant, leading to higher carrier concentrations and lower resistivity compared to undoped ZnSb. researchgate.net A composition of Zn0.98Ni0.02Sb has been shown to yield a high power factor. researchgate.net

Conversely, achieving stable n-type conductivity in ZnSb is notoriously difficult. Attempts to dope (B7801613) with elements like Indium (In) and Gallium (Ga) have largely been unsuccessful. arxiv.org While these elements are expected to act as donors, their introduction is often compensated by the spontaneous formation of intrinsic zinc vacancies (acceptors), which counteracts the intended n-type doping effect. arxiv.org This self-compensation mechanism makes it challenging to shift the Fermi level into the conduction band.

Table 7.3: Summary of Extrinsic Dopants in Zinc Antimonide This interactive table outlines the effects of various elemental dopants on the properties of ZnSb.

Dopant ElementExample FormulaSubstitution SiteEffect on Carrier TypeImpact on Properties
Nickel (Ni)Zn0.98Ni0.02Sb researchgate.netZnp-typeIncreases hole concentration, lowers resistivity. researchgate.net
Indium (In)-Znn-type (intended)Doping is difficult due to compensation by VZn defects, often remains p-type. arxiv.org
Cadmium (Cd)Zn1-xCdxSbZnp-typePrimarily an alloying element; reduces thermal conductivity but also lowers electrical conductivity.
Silver (Ag)ZnSb + 0.5% Ag uni-augsburg.deZnp-typeEffective dopant; significantly decreases electrical resistivity. uni-augsburg.de

Alloying Effects on Structure and Properties

Alloying involves substituting a significant fraction of an element in the host lattice with another, which can be considered a high concentration of doping. This strategy is used not only to modify carrier concentration but also to fundamentally alter the crystal structure and phonon transport, which is crucial for reducing thermal conductivity.

Detailed Research Findings: Alloying ZnSb with Cadmium (Cd) at the zinc site (forming Zn1-xCdxSb) is a prominent strategy for enhancing thermoelectric performance. The mass and size difference between Zn and Cd atoms creates significant point defect scattering centers for phonons, which are the primary heat carriers in the material. This enhanced scattering drastically reduces the lattice thermal conductivity. researchgate.net Furthermore, Cd alloying can induce a softening of the acoustic phonons, which further suppresses heat transport. researchgate.net

Computational and Theoretical Investigations of Zinc Antimonide

Computational modeling and theoretical studies are crucial for understanding the fundamental properties of zinc antimonide (ZnSb) at an atomic level. These investigations provide insights into its electronic, structural, and thermodynamic behavior, guiding experimental efforts to optimize its performance, particularly for thermoelectric applications.

Material Stability and Degradation Mechanisms of Zinc Antimonide

Thermal Stability and Decomposition Pathways (e.g., Zn₄Sb₃ to ZnSb)

The thermal stability of zinc antimonide is highly dependent on its specific phase and morphology. The β-Zn₄Sb₃ phase, while known for its high thermoelectric figure of merit, exhibits complex stability behavior. mit.edu It is reported to become metastable around 425 K (152°C), where it begins a gradual decomposition process into the more stable ZnSb phase and elemental zinc. mit.edu This instability is linked to a structural transition associated with the migration of a group of zinc atoms between interstitial sites. researchgate.netaip.orgaip.org This migration of highly mobile Zn atoms can lead to the formation of Zn nanoparticles and nanovoids within the material. researchgate.net

Interestingly, further heating of β-Zn₄Sb₃ reveals a recovery of stability above 565 K (292°C), where damage from decomposition can reportedly be repaired. mit.edu However, other studies focusing on bulk samples prepared by sintering have observed that as sintering temperatures increase to 573 K (300°C), the ZnSb phase emerges, and at 673 K (400°C), the complete disappearance of the β-Zn₄Sb₃ phase occurs due to the evaporation of zinc, leaving behind an equilibrium of Sb and ZnSb. mdpi.com

The stability is also a function of the material's form. Nanocrystalline Zn₄Sb₃, for example, has been shown to be metastable at room temperature, exhibiting an exothermic decomposition into a zinc-poorer phase at a significantly lower onset temperature of 196°C. acs.orgacs.org This suggests that nanoscale formulations may be more susceptible to thermal degradation.

Table 1: Thermal Decomposition Data for Zinc Antimonide Phases

Initial Phase Morphology Onset Temperature of Instability/Decomposition Resulting Products Reference
β-Zn₄Sb₃ Bulk ~425 K (152°C) ZnSb + Zn mit.edu
β-Zn₄Sb₃ Bulk (sintered) 573 K (300°C) ZnSb phase emerges mdpi.com
β-Zn₄Sb₃ Bulk (sintered) 673 K (400°C) Sb + ZnSb mdpi.com
nc-Zn₄Sb₃ Nanocrystalline 196°C Zinc-poorer antimonide phase acs.orgacs.org

Operational Stability under Thermal Gradients and Electrical Currents

In thermoelectric applications, zinc antimonide is subjected to simultaneous thermal gradients and electrical currents, which can accelerate degradation. The high mobility of zinc ions is a primary concern under these conditions. mcmaster.ca Operando investigations have demonstrated that under an applied electrical current, Zn²⁺ ions migrate, depleting one side of a sample of zinc and causing the decomposition of β-Zn₄Sb₃ into ZnSb. researchgate.net

The magnitude of the electrical current plays a critical role. At a current density of 1.14 A mm⁻², β-Zn₄Sb₃ decomposes into ZnSb. researchgate.net At higher current densities (2.3 A mm⁻²), significant Joule heating can trigger a phase transition into γ-Zn₄Sb₃, which subsequently decomposes into ZnSb, indicating that ionic mobility is also a factor in the γ-phase. researchgate.net

The presence of a thermal gradient alone can induce decomposition. Stability tests monitoring the electrical resistance of Zn₄Sb₃ under various temperature gradients show a distinct, sharp increase in resistance that signals the decomposition event into the more resistive ZnSb phase and zinc. arxiv.org Research has shown that creating segmented thermoelectric legs with ion-blocking interfacial layers can improve operational stability, effectively doubling the time before decomposition occurs under a significant thermal gradient (e.g., 350°C to room temperature). arxiv.org

Phase Stability in Thin Films and Thermal Cycling Effects

Zinc antimonide thin films are crucial for low-power and micro-device applications. sinica.edu.tw The stability of these films is highly dependent on their as-deposited state and subsequent thermal treatments. As-deposited amorphous zinc-antimony films undergo a structural evolution upon annealing. iucr.orgnih.gov Heat treatment up to 573 K (300°C) typically transforms the film from an amorphous state to an intermediate crystalline phase, before the final, thermodynamically stable ZnSb phase is formed. iucr.orgnih.gov This intermediate phase has been identified as a modified β-Zn₈Sb₇ structure. iucr.orgnih.gov

Once the stable ZnSb phase is formed, thin films demonstrate good reliability under thermal cycling. aau.dkaau.dk Studies involving cyclic heating up to 350°C have shown no significant performance degradation. aau.dkaau.dk However, the ambient atmosphere is a critical factor at higher temperatures. Annealing ZnSb thin films at 673 K (400°C) in air can lead to decomposition, resulting in the formation of elemental antimony (Sb) and zinc oxide (ZnO). iucr.org Thermal treatment also influences the film's morphology; annealing provides the energy for atoms to rearrange, leading to grain growth which can, in turn, affect the material's electrical and thermal properties. researchgate.net

Instability of Free-Standing Monolayers and Stabilization Strategies

While research into free-standing monolayers of zinc antimonide is an emerging area, insights can be drawn from studies on related materials like antimonene (Sb monolayers). Theoretical and experimental work indicates that a free-standing, perfectly flat monolayer of antimony is dynamically unstable and energetically prefers to form a buckled structure. mdpi.com The stability of a flat monolayer structure has been observed experimentally, but this is typically achieved when the monolayer is grown on a substrate, such as Ag(111). mdpi.com This suggests that strong electronic interaction and charge transfer from the substrate are critical for stabilizing the flat honeycomb lattice. mdpi.com

Extrapolating from these findings and from stabilization strategies in related fields, several approaches could be envisioned to stabilize zinc antimonide monolayers.

Substrate Engineering: The choice of substrate is paramount. A substrate that provides strong adhesion and facilitates favorable charge transfer could stabilize a 2D ZnSb structure.

Surface Coatings: The application of a protective coating layer could passivate the monolayer surface, preventing unwanted reactions and structural rearrangements. frontiersin.org Strategies used for stabilizing zinc anodes in batteries, such as ultrathin inorganic or organic coatings that regulate ion flux, could be adapted. mdpi.comresearchgate.net

Self-Assembled Monolayers (SAMs): Inducing the in-situ formation of a SAM on the zinc antimonide surface through the use of specific additives could create a stable interface that guides uniform deposition or prevents degradation. rsc.org

Long-Term Reliability Considerations in Device Integration

For the successful integration of zinc antimonide into commercial devices, long-term reliability is a key challenge. The primary degradation mechanisms stem from the inherent instabilities discussed previously. The high mobility of zinc ions is a recurring theme, leading to phase decomposition (e.g., Zn₄Sb₃ → ZnSb + Zn) over time, especially under operational loads. researchgate.netarxiv.org This changes the material's stoichiometry and degrades its thermoelectric performance.

Another major consideration is interfacial stability. At the contacts between the zinc antimonide leg and the metallic electrodes, diffusion can occur at elevated operating temperatures. pnu.edu.ua This can lead to the formation of undesirable intermetallic compounds, increasing contact resistance and creating a point of mechanical failure. pnu.edu.ua Recent work has shown that inserting a barrier layer, such as graphene, at the interface can effectively suppress interfacial diffusion and improve thermal stability in ZnSb-based composites. myu-group.co.jp

Finally, environmental factors cannot be ignored. The potential for oxidation, especially at high temperatures, can degrade the material. iucr.org The decomposition of ZnSb in air at temperatures around 400°C to form ZnO highlights the need for proper encapsulation or operation in inert atmospheres for long-term, high-temperature applications. iucr.org Therefore, device design must incorporate strategies to mitigate these effects, such as using diffusion barriers, hermetic sealing, and selecting materials with stable interfaces. pnu.edu.uamyu-group.co.jp

Emerging Technological Applications and Future Research Trajectories

Advanced Thermoelectric Energy Conversion Devices (TEG)

Zinc antimonide is a promising material for thermoelectric generators (TEGs), which convert waste heat directly into useful electrical energy. researchgate.netheegermaterials.com The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), and ZnSb-based materials have shown considerable potential for mid-temperature applications. myu-group.co.jpmcmaster.ca

Research has focused on optimizing the thermoelectric performance of zinc antimonide through various strategies. One approach involves creating vacancies in the crystal lattice. For instance, introducing a 6 mol% Zn deficiency in p-type ZnSb has been shown to synergistically optimize its electrical and thermal properties. rsc.org This modification leads to a significant increase in hole concentration and a reduction in thermal conductivity, resulting in a high ZT of approximately 0.8 at 673 K. rsc.org Such materials are predicted to have a maximum theoretical conversion efficiency of around 7% with a temperature gradient of 625 K, highlighting their practical potential. rsc.org

The development of composite materials also presents a promising avenue. Integrating graphene with ZnSb has been demonstrated to enhance thermoelectric properties. myu-group.co.jp Graphene barriers within the ZnSb matrix can lead to improved Seebeck coefficients and reduced lattice thermal conductivity, contributing to a higher ZT. myu-group.co.jp This approach not only boosts performance but also improves thermal stability and diffusion resistance. myu-group.co.jp

The long-term stability and efficiency of TEG devices also depend on the interface between the thermoelectric material and the metallic interconnects. uio.no Studies on the Cu-ZnSb interface are crucial for ensuring the durability and minimizing efficiency loss in TEG modules. uio.no

Table 1: Thermoelectric Properties of Modified Zinc Antimonide

Material Composition Operating Temperature (K) Figure of Merit (ZT) Theoretical Conversion Efficiency (%)
p-type Zn0.94Sb 673 ~0.8 ~7
ZnSb-graphene composite 673 20% increase over pure ZnSb -

Note: The data presented is based on specific research findings and may vary depending on fabrication processes and measurement conditions.

Next-Generation Energy Storage Systems (e.g., Li-ion battery electrodes, dielectric capacitors)

High-purity zinc antimonide is being explored as a component in next-generation energy storage systems, particularly in battery electrodes and dielectric capacitors.

In the realm of batteries, zinc-antimony alloys have shown promise as anode materials. For instance, Zn4Sb3 films have been investigated for use in sodium-ion secondary batteries. nih.gov These films demonstrate near-complete utilization of antimony during cycling, good cycle life exceeding 250 cycles, and high-rate performance. nih.gov An interesting finding is that Zn4Sb3 that transforms into an amorphous zinc-antimony composite in situ exhibits superior performance compared to initially amorphous composites, emphasizing the importance of the initial electrode structure. nih.gov While much of the focus in the broader field is on zinc-ion batteries, the principles of using zinc-based materials as anodes are relevant. youtube.comgoogle.comresearchgate.net

In the area of dielectric capacitors, materials with high dielectric tunability and low loss are sought after. While research directly on zinc antimonide for this application is not as prevalent, related compounds offer insights. For example, bismuth zinc niobate (BZN) thin films exhibit high dielectric tunabilities and very low dielectric loss tangents. escholarship.org The ability to integrate such materials with low-resistivity electrodes like gold is crucial for minimizing conductor losses at microwave frequencies. escholarship.org The development of materials with negative dielectric permittivity, as seen in antimony tin oxide ceramics, also opens up new possibilities for novel capacitor and inductor designs. rsc.org

Optoelectronic Devices (e.g., polarization-sensitive photodetectors, photo-optical applications)

The semiconducting nature of zinc antimonide makes it a candidate for various optoelectronic applications. wikipedia.orgheegermaterials.com Theoretical studies based on density functional theory (DFT) have explored the electronic and optical properties of two-dimensional forms of ZnSb, such as monolayers and bilayers. researchgate.net These studies suggest that while a monolayer of ZnSb may exhibit metallic behavior, a bilayer form is a semiconductor with an indirect band gap, making it potentially suitable for optoelectronic devices. researchgate.net The absorbance of light in the infrared and visible ranges has been predicted for these structures. researchgate.net

The development of polarization-sensitive photodetectors is a significant area of optoelectronics research. mdpi.comnih.gov While much of the experimental work has focused on other materials like transition metal dichalcogenides (e.g., WSe2) and germanium sulfide (B99878) (GeS), the principles can be applied to other semiconductors. mdpi.comrsc.orgamericanelements.com These devices can detect the polarization of light, which is useful in applications like imaging and remote sensing. nih.gov For instance, multilayer GeS photodetectors have demonstrated high photoresponsivity and polarization sensitivity across a broad spectral range. rsc.orgamericanelements.com The creation of heterostructures and the use of plasmonic nanostructures are strategies employed to impart or enhance polarization sensitivity in materials that are not inherently so. mdpi.com

Phase Change Memory Applications

Antimony-based alloys are central to the development of phase-change memory (PCM) devices, which offer a promising alternative to conventional computer memory technologies. researchgate.net These materials can be switched between amorphous and crystalline states with different electrical resistances, representing the "0" and "1" of digital data.

Research into pseudobinary ZnSb–Sb2Te3 materials has been conducted to understand their crystallization process and amorphous state stability for PCM applications. researchgate.net The concentration of zinc and the antimony content have been found to influence key parameters such as crystalline resistance, crystallization temperature, and the activation energy for crystallization. researchgate.net For automotive and other high-temperature applications, achieving high thermal stability is crucial. Antimony-based alloys like Ga25Te8Sb67 and Ga18Te12Sb70 have shown crystallization temperatures above 245 °C and are predicted to retain data for 10 years at temperatures up to 210 °C, a significant improvement over the benchmark material Ge2Sb2Te5. researchgate.net The double phase change transition observed in materials like Zn44Sb39Se17 thin films, attributed to the crystallization of Sb and ZnSb phases, also suggests potential for multi-level data storage. researchgate.net

Hybrid and Composite Materials Based on Zinc Antimonide

The creation of hybrid and composite materials is a key strategy to enhance the intrinsic properties of zinc antimonide or to impart new functionalities. As mentioned in the context of thermoelectrics, the integration of graphene with ZnSb can significantly improve its performance by enhancing the Seebeck coefficient and reducing thermal conductivity. myu-group.co.jp

In a broader context, zinc-based compounds are used to create functional composites. For example, zinc oxide (ZnO) is used as a filler in polymer composites for applications like 3D printing. mdpi.com The addition of ZnO can influence the mechanical and chemical resistance of the resulting material. mdpi.com Similarly, the wetting behavior and interfacial reactions between liquid zinc-antimony alloys and other materials, such as steel, are important for coating and joining applications. The addition of antimony to zinc can improve the wettability on steel substrates. mdpi.com These fundamental studies on composite formation and interfacial properties are crucial for developing robust and reliable devices incorporating zinc antimonide.

Prospects for Novel Functionalization and Heterostructure Design

The design of novel heterostructures is a frontier in materials science, enabling the engineering of materials with tailored electronic and thermal properties. By combining different materials at the nanoscale, it is possible to create interfaces with unique characteristics.

For zinc antimonide, forming heterostructures with other 2D materials is a promising research direction. Theoretical studies have proposed the creation of a vertical van der Waals heterostructure consisting of a ZnSb bilayer and a hexagonal boron nitride (h-BN) monolayer. researchgate.net This design is predicted to significantly enhance electron mobility and reduce the bandgap compared to the ZnSb bilayer alone, thereby increasing its power factor for thermoelectric applications. researchgate.net

In the field of photocatalysis, heterostructures are designed to improve charge separation and enhance efficiency. For example, a Ni–ZnO/S-g-C3N4 heterostructure has been developed for the degradation of pollutants under visible light. rsc.org While not directly involving ZnSb, this demonstrates the principle of combining different semiconductor materials to achieve improved performance. The insights gained from designing and fabricating heterostructures with related zinc and antimony compounds can guide future work on zinc antimonide-based heterostructures for a variety of applications. mdpi.com

Artificial Intelligence and Machine Learning in Zinc Antimonide Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of new materials, including those related to zinc antimonide. These computational tools can analyze vast datasets to predict material properties, identify promising new compositions, and guide experimental efforts.

One application of ML is in the prediction of defect properties in semiconductors. A framework powered by ML and high-throughput density functional theory (DFT) computations has been developed to predict and screen for functional impurities in zinc blende semiconductors. researchgate.net This approach can help in understanding and controlling the electronic properties of materials like ZnSb through intentional doping.

Q & A

Q. How is high-purity Zinc Antimonide (ZnSb) synthesized for experimental studies?

ZnSb is typically synthesized via solid-state reaction under controlled conditions. Stoichiometric amounts of zinc (Zn) and antimony (Sb) are heated in evacuated quartz ampoules at 500–600°C for 24–72 hours, followed by slow cooling to ensure phase purity . For thin-film applications, magnetron sputtering using ZnSb targets (99.99% purity) is employed, with parameters optimized to minimize oxygen contamination and maintain stoichiometry . Post-synthesis annealing at 300–400°C improves crystallinity for thermoelectric studies .

Q. What techniques are used to characterize ZnSb’s crystal structure and phase purity?

  • X-ray diffraction (XRD) confirms the orthorhombic crystal structure (space group Pbcm) and detects secondary phases like Zn₄Sb₃ .
  • Transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) resolves atomic-scale defects and grain boundaries .
  • Energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry, critical for avoiding non-stoichiometric impurities that degrade thermoelectric performance .

Q. Why does ZnSb exhibit promising thermoelectric properties, and how are they measured?

ZnSb’s low thermal conductivity (1.2–1.5 W/m·K at 300 K) and moderate electrical conductivity (~10³ S/m) arise from its complex bonding and phonon scattering mechanisms . The Seebeck coefficient (200–300 µV/K) and ZT values (~0.5 at 500 K) are measured using a steady-state Harman method or laser flash analysis for thermal diffusivity . Doping with elements like Sn or Te optimizes carrier concentration .

Advanced Research Questions

Q. How do computational methods like DFT guide the design of ZnSb-based devices?

Density functional theory (DFT) with the BZW method (to avoid basis-set overcompleteness) predicts band structures, effective masses, and density of states. For ZnSb, DFT calculations reveal a direct bandgap (~0.5 eV) and anisotropic carrier mobility, informing doping strategies for transistors or infrared detectors . Ab-initio molecular dynamics further simulates thermal stability under operational stress .

Q. What experimental strategies resolve contradictions in reported bandgap values for ZnSb?

Discrepancies in bandgap measurements (0.5–0.75 eV) arise from sample purity and measurement techniques. Ellipsometry (for thin films) and temperature-dependent photoluminescence (for bulk crystals) are combined to distinguish intrinsic bandgaps from defect-induced transitions . Synchrotron-based X-ray absorption spectroscopy (XAS) probes conduction-band minima, reducing ambiguity .

Q. How can ZnSb’s thermoelectric efficiency be enhanced through nanostructuring?

  • Ball milling reduces grain size to 50–100 nm, increasing phonon scattering at grain boundaries .
  • Spark plasma sintering (SPS) consolidates nanocrystalline powders, preserving nanoscale features while improving electrical conductivity .
  • Heterostructuring with Zn₄Sb₃ phases introduces energy-filtering effects, enhancing the Seebeck coefficient by selective carrier scattering .

Q. What are the challenges in measuring ZnSb’s environmental stability for long-term applications?

ZnSb reacts with moisture to release stibine (SbH₃), a toxic gas. Accelerated aging tests in humidity chambers (85°C/85% RH) monitor degradation via mass spectrometry. Surface passivation with atomic-layer-deposited Al₂O₃ (3–5 nm thickness) inhibits hydrolysis, validated by XPS analysis of surface oxidation .

Methodological Notes

  • Safety Protocols : Handle ZnSb powders in argon-filled gloveboxes to prevent oxidation. Use N95 respirators and local exhaust ventilation during milling/sintering to mitigate inhalation risks .
  • Data Validation : Cross-reference XRD results with the ICDD database (PDF #00-032-0465 for ZnSb) to confirm phase identity. Use standard reference materials (e.g., NIST SRM 640e) for instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.